molecular formula C10H6F6O2 B079233 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate CAS No. 10315-85-2

1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate

Cat. No. B079233
CAS RN: 10315-85-2
M. Wt: 272.14 g/mol
InChI Key: NHVPGKSKRBHDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate, also known as HFIPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a colorless liquid that is soluble in organic solvents and has a high boiling point of 189°C.

Mechanism of Action

1,1,1,3,3,3-Hexafluoro-2-propanol plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .

Safety and Hazards

1,1,1,3,3,3-Hexafluoro-2-propanol causes severe skin burns and eye damage. It is suspected of damaging the unborn child. It is harmful in contact with skin, if inhaled, and if swallowed. It may cause damage to organs .

Future Directions

1,1,1,3,3,3-Hexafluoro-2-propanol is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)8(10(14,15)16)18-7(17)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVPGKSKRBHDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312375
Record name 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10315-85-2
Record name NSC254060
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate
Reactant of Route 2
Reactant of Route 2
1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate
Reactant of Route 3
Reactant of Route 3
1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate
Reactant of Route 4
Reactant of Route 4
1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate
Reactant of Route 5
Reactant of Route 5
1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate
Reactant of Route 6
Reactant of Route 6
1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate

Q & A

Q1: What is the significance of the dihedral angles observed in the crystal structure of the compound formed with silver(I) and 4,4′-bipyridine?

A1: The research paper [] describes the crystal structure of a polymeric compound formed by 4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoate, silver(I) ions, and 4,4′-bipyridine. The dihedral angles between different aromatic rings within the structure provide insights into its conformation:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.